3-Diethylaminopropyl chloride maleate
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Overview
Description
3-Diethylaminopropyl chloride maleate is a chemical compound with the molecular formula C7H16ClNThis compound is primarily used in the synthesis of various pharmaceuticals and chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Diethylaminopropyl chloride maleate can be synthesized from 3-diethylamino-1-propanol. The process involves the chlorination of 3-diethylamino-1-propanol using thionyl chloride or phosphorus trichloride under controlled conditions . The reaction typically proceeds as follows: [ \text{C}7\text{H}{17}\text{NO} + \text{SOCl}_2 \rightarrow \text{C}7\text{H}{16}\text{ClN} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The resulting compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Diethylaminopropyl chloride maleate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amine oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
3-Diethylaminopropyl chloride maleate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Utilized in the synthesis of antidepressants and other pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-diethylaminopropyl chloride maleate involves its interaction with specific molecular targets. It acts as an alkylating agent, modifying the structure of nucleophiles such as amines and thiols. This modification can inhibit enzyme activity or alter receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N,N-diethylpropan-1-amine: Similar structure but lacks the maleate component.
3-Chloro-1-diethylaminopropane: Another related compound with similar reactivity.
N-(3-Chloropropyl)diethylamine: Shares similar chemical properties and applications.
Uniqueness
3-Diethylaminopropyl chloride maleate is unique due to its specific combination of the diethylamino group and the maleate component. This combination enhances its reactivity and makes it suitable for specific synthetic applications .
Properties
Molecular Formula |
C11H20ClNO4 |
---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-chloro-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C7H16ClN.C4H4O4/c1-3-9(4-2)7-5-6-8;5-3(6)1-2-4(7)8/h3-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
XIJVXAGTWWKVQF-BTJKTKAUSA-N |
Isomeric SMILES |
CCN(CC)CCCCl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCCCl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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